N-(4-Methoxybenzyl)-N-methylfuran-2-amine
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Overview
Description
N-(4-Methoxybenzyl)-N-methylfuran-2-amine is an organic compound with the molecular formula C12H15NO2 It is characterized by the presence of a furan ring substituted with a methoxybenzyl and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxybenzyl)-N-methylfuran-2-amine typically involves the reaction of 4-methoxybenzyl chloride with N-methylfuran-2-amine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxybenzyl)-N-methylfuran-2-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted furan derivatives depending on the reagents used.
Scientific Research Applications
N-(4-Methoxybenzyl)-N-methylfuran-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4-Methoxybenzyl)-N-methylfuran-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methoxybenzyl)-N-methylamine
- N-(4-Methoxybenzyl)thiosemicarbazide
- 4-Methoxy-N-methylbenzylamine
Uniqueness
N-(4-Methoxybenzyl)-N-methylfuran-2-amine is unique due to the presence of both a furan ring and a methoxybenzyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C13H15NO2 |
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Molecular Weight |
217.26 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N-methylfuran-2-amine |
InChI |
InChI=1S/C13H15NO2/c1-14(13-4-3-9-16-13)10-11-5-7-12(15-2)8-6-11/h3-9H,10H2,1-2H3 |
InChI Key |
XDGVTXRXFZCPTF-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OC)C2=CC=CO2 |
Origin of Product |
United States |
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